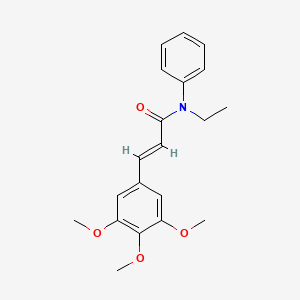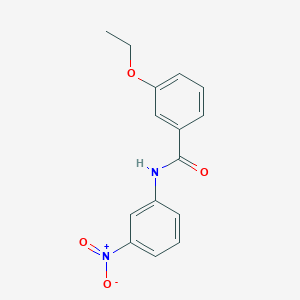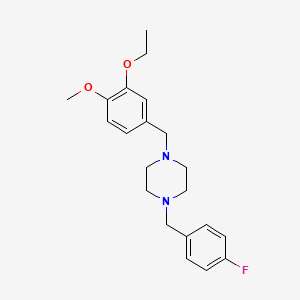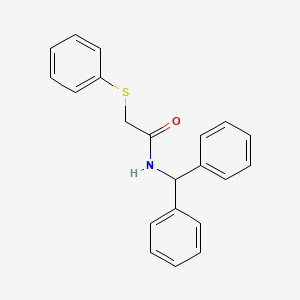
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have gained popularity in recent years. The compound is a derivative of the phenethylamine family and is structurally similar to other psychoactive substances such as LSD and mescaline. The purpose of
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that the compound acts as a partial agonist at the serotonin 2A receptor, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects of the drug. The binding of this compound to other serotonin receptors may also contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs. The compound is known to cause alterations in perception, mood, and thought processes. Users may experience visual and auditory hallucinations, changes in sensory perception, and altered states of consciousness. Physiological effects may include increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and can be produced in large quantities. Its high affinity for serotonin receptors makes it a useful tool for studying the neurochemical mechanisms underlying hallucinogenic drug effects. However, the use of this compound in laboratory experiments is limited by its psychoactive effects, which may confound experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the potential therapeutic applications of the compound in the treatment of psychiatric disorders. Studies are also needed to further elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems. Additionally, research is needed to develop new and improved methods for synthesizing this compound and other psychoactive compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide has been the subject of numerous scientific studies in recent years. The compound has been found to have a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that this compound has a high binding affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. These findings suggest that this compound may have potential therapeutic applications in the treatment of various psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-20-12-4-6-14(21-2)16(8-12)24(18,19)17-9-11-3-5-13-15(7-11)23-10-22-13/h3-8,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPEESZVSYRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperidine](/img/structure/B3462084.png)




![3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3462114.png)

![N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462128.png)
![N-{4-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3462133.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3462139.png)
![2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462153.png)